4-(Benzylamino)-4-oxobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

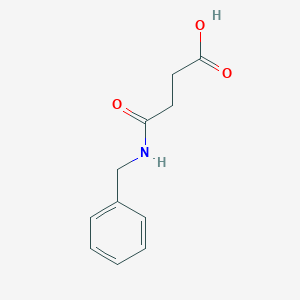

Structure

3D Structure

Properties

IUPAC Name |

4-(benzylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVMZKFJMYHDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351175 | |

| Record name | N-Benzyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64984-60-7 | |

| Record name | N-Benzyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(Benzylamino)-4-oxobutanoic Acid from Succinic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-(benzylamino)-4-oxobutanoic acid, a valuable intermediate in organic synthesis, prepared from the reaction of succinic anhydride and benzylamine. This document provides a comprehensive overview of the synthetic protocol, physical and chemical properties, and safety information.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic acyl substitution of succinic anhydride with benzylamine. The lone pair of the nitrogen atom in benzylamine attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding N-benzylsuccinamic acid, also known as this compound. The reaction is typically carried out in an aprotic solvent at a reduced temperature to control the exothermic nature of the reaction.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

Succinic anhydride (C₄H₄O₃)

-

Benzylamine (C₇H₉N)

-

Anhydrous Toluene (C₇H₈)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

A solution of benzylamine (0.20 g, 1.87 mmol) in anhydrous toluene (6 mL) is added to a solution of succinic anhydride (0.19 g, 1.87 mmol) in anhydrous toluene (14 mL) at 0°C.[1] The reaction mixture is stirred at this temperature for 1 hour.[1] Upon completion of the reaction, the resulting solid precipitate is collected by filtration, washed with cold toluene, and dried to yield the crude product.[1] This procedure has been reported to yield approximately 0.37 g (94%) of crude this compound.[1]

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product.

| Property | Succinic Anhydride | Benzylamine | This compound |

| Molecular Formula | C₄H₄O₃ | C₇H₉N | C₁₁H₁₃NO₃ |

| Molecular Weight | 100.07 g/mol | 107.15 g/mol | 207.23 g/mol [1][2] |

| Melting Point | 119-122 °C | -10 °C | 127-130 °C (crude)[1] |

| Boiling Point | 261 °C | 184-185 °C | Not available |

| Density | 1.572 g/cm³ | 0.981 g/mL | Not available |

| CAS Number | 108-30-5 | 100-46-9 | 64984-60-7[1] |

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy (KBr): 3299, 2918, 1693, 1640, 1546, 1231, 734, 660 cm⁻¹[1]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆): δ 8.37 (t, J = 6.0 Hz, 1H, NH), 7.42-7.18 (m, 5H, aromatic), 4.26 (d, J = 6.0 Hz, 2H, C₆H₅CH ₂), 2.44-2.38 (m, 4H, CH ₂CH ₂COOH)[1]

Safety and Handling

Succinic anhydride is corrosive and can cause severe skin burns and eye damage. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Benzylamine is a corrosive and flammable liquid and vapor. It can cause severe skin burns and eye damage. It is harmful if swallowed or in contact with skin. Handle in a well-ventilated area and away from ignition sources.

This compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed.

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

N-Benzylsuccinamic Acid: A Physicochemical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylsuccinamic acid, also known as 4-(benzylamino)-4-oxobutanoic acid, is a carboxylic acid derivative of succinic acid. Its structure, featuring a benzylamide moiety, makes it a compound of interest in medicinal chemistry and materials science. It serves as a versatile building block for the synthesis of more complex molecules, including peptide mimetics and potential enzyme inhibitors.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of N-benzylsuccinamic acid, detailed experimental protocols for its synthesis and the determination of its key properties, and visualizations of relevant chemical and analytical workflows.

Physicochemical Properties

A summary of the available quantitative and qualitative physicochemical data for N-benzylsuccinamic acid is presented below. It is important to note that while some properties have been experimentally determined, others are estimated based on its structure.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | [3][4][5][6][7] |

| Molecular Weight | 207.23 g/mol | [4][5][6] |

| Melting Point | 127-130 °C (crude) | [6] |

| Boiling Point | Not experimentally determined | |

| LogP (estimated) | ~1.5 | [2] |

| Aqueous Solubility | Moderate (qualitative) | [2] |

| pKa | Not experimentally determined |

Experimental Protocols

Detailed methodologies for the synthesis of N-benzylsuccinamic acid and the determination of its fundamental physicochemical properties are provided below.

Synthesis of N-Benzylsuccinamic Acid

This protocol describes the synthesis of N-benzylsuccinamic acid from benzylamine and succinic anhydride.[6]

Materials:

-

Benzylamine

-

Succinic anhydride

-

Anhydrous toluene

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Prepare a solution of succinic anhydride (1.87 mmol) in anhydrous toluene (14 mL).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of benzylamine (1.87 mmol) in anhydrous toluene (6 mL) to the cooled succinic anhydride solution with continuous stirring.

-

Maintain the reaction mixture at 0°C and continue stirring for 1 hour.

-

After 1 hour, a solid precipitate will have formed. Collect the solid product by filtration.

-

Wash the collected solid with cold toluene.

-

Dry the product. The resulting crude N-benzylsuccinamic acid can be used for many applications without further purification.

References

- 1. Item - Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water - figshare - Figshare [figshare.com]

- 2. N-Benzhydryl-succinamic acid | 6622-07-7 | Benchchem [benchchem.com]

- 3. 4-(Benzyloxy)-4-oxobutanoic acid | 103-40-2 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. scbt.com [scbt.com]

An In-depth Technical Guide to 4-(Benzylamino)-4-oxobutanoic Acid: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Benzylamino)-4-oxobutanoic acid, also known as N-benzylsuccinamic acid. It details the chemical identity, including its CAS number and synonyms, and presents a thorough, step-by-step synthesis protocol. While direct biological data for this specific compound is limited in publicly accessible literature, this guide explores the well-documented activity of its close structural analogs, particularly as inhibitors of metalloenzymes. Drawing on this context, we provide a detailed experimental protocol for a carboxypeptidase A (CPA) inhibition assay, a likely target for this class of compounds. Furthermore, a logical workflow for the screening and characterization of potential enzyme inhibitors is visualized. This document serves as a valuable resource for researchers interested in the synthesis and potential therapeutic applications of succinamic acid derivatives.

Chemical Identity and Properties

This compound is a carboxylic acid derivative characterized by a benzylamino group attached to a four-carbon chain.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 64984-60-7[1] |

| Molecular Formula | C₁₁H₁₃NO₃[1] |

| Molecular Weight | 207.23 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CCC(=O)O |

| InChI Key | GFVMZKFJMYHDNM-UHFFFAOYSA-N |

Synonyms

A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

-

N-Benzylsuccinamic acid

-

3-(Benzylcarbamoyl)propanoic acid

-

4-Oxo-4-[(phenylmethyl)amino]butanoic acid

-

4-(benzylamino)-4-keto-butyric acid

-

ARONIS023559

-

SBB005705

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of benzylamine with succinic anhydride. This reaction is a straightforward and efficient method for producing the target compound.

Experimental Protocol

Materials:

-

Benzylamine

-

Succinic anhydride

-

Anhydrous toluene

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure: [1]

-

Preparation of Reactant Solutions:

-

In a suitable flask, dissolve succinic anhydride (1.87 mmol) in 14 mL of anhydrous toluene.

-

In a separate container, prepare a solution of benzylamine (1.87 mmol) in 6 mL of anhydrous toluene.

-

-

Reaction:

-

Cool the solution of succinic anhydride to 0°C using an ice bath.

-

While stirring, slowly add the benzylamine solution to the cooled succinic anhydride solution.

-

Maintain the reaction mixture at 0°C and continue stirring for 1 hour.

-

-

Isolation and Purification:

-

Upon completion of the reaction, a solid precipitate will have formed.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold toluene to remove any unreacted starting materials.

-

Dry the purified product. The crude product can often be used without further purification.

-

Expected Yield: Approximately 94%.

Characterization Data:

-

Melting Point: 127-130°C

-

IR (KBr) cm⁻¹: 3299, 2918, 1693, 1640, 1546, 1231, 734, 660

-

¹H NMR (DMSO-d₆): δ 8.37 (t, J=6.0 Hz, 1H, NH), 7.42-7.18 (m, 5H, aromatic), 4.26 (d, J=6.0 Hz, 2H, C₆H₅CH₂), 2.44-2.38 (m, 4H, CH₂CH₂COOH)

Biological Context and Potential Applications

While specific biological activity for this compound is not extensively documented, its structural analog, 2-benzylsuccinic acid, is a known inhibitor of carboxypeptidase A (CPA).[2] Carboxypeptidases are metalloenzymes that play crucial roles in various physiological processes, making them attractive targets for drug development. The succinic acid moiety in these compounds is thought to be critical for their inhibitory activity, likely by coordinating with the metal ion in the enzyme's active site.

Given the structural similarity, it is plausible that this compound and its derivatives could also exhibit inhibitory activity against CPA or other metalloenzymes. This positions them as interesting candidates for further investigation in drug discovery programs, particularly in areas where metalloenzyme inhibition is a therapeutic strategy.

Experimental Protocol: Carboxypeptidase A Inhibition Assay

To assess the potential inhibitory activity of this compound against carboxypeptidase A, a continuous spectrophotometric rate determination assay can be employed. This method measures the hydrolysis of a substrate, such as hippuryl-L-phenylalanine, by monitoring the change in absorbance over time.

Materials and Reagents

-

Carboxypeptidase A from bovine pancreas

-

Hippuryl-L-phenylalanine (substrate)

-

Tris-HCl buffer (25 mM, pH 7.5 at 25°C)

-

Sodium chloride (500 mM)

-

This compound (test inhibitor)

-

2-Benzylsuccinic acid (positive control inhibitor)

-

Spectrophotometer capable of reading at 254 nm

-

Cuvettes

-

Purified water

Procedure

-

Reagent Preparation:

-

Buffer: Prepare a 25 mM Tris-HCl buffer containing 500 mM sodium chloride and adjust the pH to 7.5 at 25°C.

-

Substrate Solution: Prepare a 1.0 mM solution of hippuryl-L-phenylalanine in the buffer.

-

Enzyme Solution: Prepare a stock solution of carboxypeptidase A in cold 1.0 M sodium chloride solution. Immediately before use, dilute the enzyme stock in the buffer to achieve a working concentration that gives a linear rate of substrate hydrolysis.

-

Inhibitor Solutions: Prepare stock solutions of this compound and 2-benzylsuccinic acid in a suitable solvent (e.g., DMSO or the assay buffer). Prepare a dilution series to determine the IC₅₀ value.

-

-

Assay Protocol (for a 3 mL reaction volume):

-

Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.

-

To a cuvette, add the appropriate volume of buffer, substrate solution, and the desired concentration of the test inhibitor or control. The final reaction volume should be 3.0 mL.

-

Mix the contents of the cuvette and incubate for a pre-determined time (e.g., 5-10 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the diluted enzyme solution to the cuvette.

-

Immediately start monitoring the change in absorbance at 254 nm for a set period (e.g., 3-5 minutes).

-

Record the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Visualized Workflows

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Inhibitor Screening Workflow

Caption: Experimental workflow for screening potential enzyme inhibitors.

References

A Comprehensive Technical Guide to 4-(Benzylamino)-4-oxobutanoic Acid: Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, synthesis, and characterization of 4-(Benzylamino)-4-oxobutanoic acid, also known as N-benzylsuccinamic acid. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Properties

This compound is a succinamic acid derivative characterized by a benzylamino group attached to one of the carboxylic acid functionalities of butanedioic acid. Its chemical structure combines a flexible aliphatic chain with an aromatic moiety, suggesting potential for diverse biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| CAS Number | 64984-60-7 | [1] |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CCC(=O)O | |

| InChI Key | GFVMZKFJMYHDNM-UHFFFAOYSA-N | |

| Melting Point | 127-130 °C | [1] |

Synthesis

The synthesis of this compound is a straightforward process involving the reaction of benzylamine with succinic anhydride.[1]

Experimental Protocol: Synthesis of this compound[1]

A solution of benzylamine (1.87 mmol) in anhydrous toluene (6 mL) is added to a solution of succinic anhydride (1.87 mmol) in anhydrous toluene (14 mL) at 0°C. The reaction mixture is stirred at this temperature for 1 hour. The resulting solid precipitate is then collected by filtration, washed with cold toluene, and dried to yield the crude product. This process typically results in a high yield (approximately 94%) of this compound, which can be used in subsequent steps without further purification.[1]

Spectroscopic Characterization

The molecular structure of this compound has been elucidated using various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides characteristic signals corresponding to the different protons in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 8.37 | t | 1H | NH | [1] |

| 7.18 - 7.42 | m | 5H | Aromatic (C₆H₅) | [1] |

| 4.26 | d | 2H | C₆H₅CH ₂ | [1] |

| 2.38 - 2.44 | m | 4H | CH ₂CH ₂COOH | [1] |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3299 | N-H stretch | [1] |

| 2918 | C-H stretch (aliphatic) | [1] |

| 1693 | C=O stretch (carboxylic acid) | [1] |

| 1640 | C=O stretch (amide I) | [1] |

| 1546 | N-H bend (amide II) | [1] |

| 1231 | C-N stretch | [1] |

| 734, 660 | C-H out-of-plane bend (aromatic) | [1] |

Sample preparation: KBr pellet

Mass Spectrometry

While specific mass spectral data for this compound was not identified in the surveyed literature, analysis of N-succinyl derivatives of amino acids and peptides by mass spectrometry is a common technique.[2] Permethylation of the N-succinyl derivative enhances volatility for mass spectrometric analysis.[2] The fragmentation patterns of such derivatives can provide valuable information for structure elucidation and sequencing.[2]

Crystallographic Data

Specific crystallographic data for this compound has not been reported in the reviewed literature. However, the crystal structures of several closely related N-substituted succinamic acids, such as N-phenylsuccinamic acid, N-(2-methylphenyl)succinamic acid, and N-(4-methylphenyl)succinamic acid, have been determined.[3][4][5]

In these related structures, the conformations of the N-H and C=O bonds in the amide group are typically found to be anti to each other.[3][4][5] The molecules often form infinite chains in the crystal lattice through intermolecular N-H···O and O-H···O hydrogen bonds.[3][5] It is highly probable that this compound would exhibit similar solid-state packing and conformational features.

Biological Activity

The biological activity of this compound has not been extensively reported in the scientific literature. However, related N-benzyl derivatives have been investigated for various therapeutic applications. For instance, N-benzylbenzamide derivatives have been explored as tubulin polymerization inhibitors with antitumor activities.[6] Furthermore, other succinamic acid derivatives have been proposed as potential insulinotropic agents for the treatment of non-insulin dependent diabetes mellitus.[7]

Given the lack of specific data on the biological targets and signaling pathways of this compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate the pharmacological profile of this compound.

Conclusion

This compound is a readily synthesized compound with well-defined spectroscopic characteristics. While its specific biological functions remain to be fully explored, the structural motifs present in the molecule suggest that it may be a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical and physical properties to support future research endeavors in medicinal chemistry and drug discovery.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. The use of N-succinyl derivatives in the study of amino acids and peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Phenylsuccinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(2-Methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-Methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jddtonline.info [jddtonline.info]

"solubility and stability of 4-(Benzylamino)-4-oxobutanoic acid"

An In-depth Technical Guide on the Solubility and Stability of 4-(Benzylamino)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its synonym N-benzylsuccinamic acid, is a chemical intermediate with the CAS number 64984-60-7.[1][2][3] Its molecular formula is C11H13NO3, and it has a molecular weight of 207.23 g/mol .[1][2] This compound is typically synthesized through the reaction of benzylamine and succinic anhydride.[2] While it serves as a building block in organic synthesis, publicly available data on its specific physicochemical properties, such as solubility and stability, are limited. This guide provides a framework for determining these crucial parameters, offering detailed experimental protocols and workflows essential for its application in research and development.

Chemical and Physical Properties

A summary of the known identifiers and computed properties for this compound is provided below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | N-benzylsuccinamic acid, 3-(benzylcarbamoyl)propanoic acid | [1] |

| CAS Number | 64984-60-7 | [1][2][3] |

| Molecular Formula | C11H13NO3 | [1][2] |

| Molecular Weight | 207.23 g/mol | [2] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Topological Polar Surface Area | 66.4 Ų | [1] |

Solubility Profile

Quantitative Solubility Data

The following table is provided as a template for recording experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |

| Water | 25 | Data not available | e.g., HPLC, UV-Vis |

| Ethanol | 25 | Data not available | e.g., HPLC, Gravimetric |

| Methanol | 25 | Data not available | e.g., HPLC, Gravimetric |

| Acetone | 25 | Data not available | e.g., HPLC, Gravimetric |

| Dichloromethane | 25 | Data not available | e.g., HPLC, Gravimetric |

| Toluene | 25 | Data not available | e.g., HPLC, Gravimetric |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | e.g., HPLC, Gravimetric |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[4]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s) of known purity

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[4]

-

Equilibration: Seal the vials securely and place them in a constant temperature shaker bath. Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.[4] The temperature should be precisely controlled throughout the experiment.

-

Phase Separation: After equilibration, remove the vials from the shaker bath and allow them to stand at the experimental temperature to let the undissolved solid settle. Separate the saturated solution from the excess solid by either centrifugation or filtration.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in appropriate units, such as g/100 mL or mg/mL.

Workflow for Solubility Determination

Stability Profile

A stability indicating assay method (SIAM) is crucial for determining the intrinsic stability of a compound.[5][6] Such a method can separate the intact compound from any potential degradation products formed under various stress conditions.[5][6] There is no specific stability data available for this compound. Therefore, forced degradation studies are required to identify potential degradation pathways and develop a stability-indicating analytical method.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3%)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a suitable detector (e.g., DAD or MS)

Procedure: Forced degradation studies typically involve exposing a solution of the compound to the following conditions, with a target degradation of 5-20% to avoid the formation of secondary degradants.[5]

-

Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid and heat if necessary. Monitor the degradation over time by taking samples at various intervals.

-

Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide and monitor the degradation over time, with heating if required.

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide and monitor the degradation at room temperature or with gentle heating.

-

Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., at 60°C or 80°C).[5] Also, test the stability of a solution of the compound under heat.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines in a photostability chamber. A control sample should be kept in the dark.

Analysis: All samples from the forced degradation studies should be analyzed by a high-resolution chromatographic method, such as HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector. The goal is to separate the parent compound from all degradation products. The peak purity of the parent compound should be assessed to ensure the method is stability-indicating.

Workflow for Stability Indicating Method Development

Conclusion

While this compound is a known chemical entity, a comprehensive public dataset on its solubility and stability is lacking. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers and drug development professionals to determine these critical parameters. The outlined shake-flask method for solubility and the forced degradation study design for stability will enable the generation of robust and reliable data, facilitating the effective use of this compound in further research and development activities. The provided workflows offer a clear visual guide for executing these essential experimental procedures.

References

Potential Therapeutic Effects of N-Benzylsuccinamic Acid Derivatives: A Technical Overview

Disclaimer: Scientific literature extensively covers a wide range of succinimide and succinamic acid derivatives; however, specific research on the therapeutic effects of N-benzylsuccinamic acid derivatives is limited in publicly accessible databases. This guide, therefore, synthesizes information from closely related compounds to infer potential therapeutic applications, experimental methodologies, and possible mechanisms of action. The data presented should be interpreted as a starting point for further investigation into this specific class of compounds.

Introduction

N-benzylsuccinamic acid derivatives belong to the broader family of succinamic acids, which are mono-amides of succinic acid. The presence of a benzyl group attached to the amide nitrogen introduces lipophilicity, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. While direct evidence is scarce, the structural similarity of N-benzylsuccinamic acid derivatives to other biologically active succinimides and succinamic acids suggests potential therapeutic value in areas such as enzyme inhibition, anticonvulsant, and anti-inflammatory applications. This document provides a technical overview of these potential applications, supported by data from analogous compounds.

Potential Therapeutic Applications and Quantitative Data

Based on studies of structurally related compounds, N-benzylsuccinamic acid derivatives could be investigated for the following therapeutic effects.

Enzyme Inhibition

Succinamic acid and succinimide derivatives have been explored as inhibitors of various enzymes.

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A series of N4-sulfonamido-succinamic acid derivatives have been evaluated for their in vitro anti-DPP-IV activity.[1] DPP-IV inhibitors are a class of oral hypoglycemics for the treatment of type 2 diabetes.

Compound Target Enzyme IC50 (µM) Reference N4-sulfonamido-succinamic acid derivative 17 DPP-IV 33.5 [1] -

Histone Deacetylase (HDAC) and Matrix Metalloproteinase (MMP) Inhibition: Hydroxamic acids, which can be synthesized from N-substituted succinimides, are known inhibitors of metalloenzymes like HDACs and MMPs, making them relevant in anticancer research.[2]

Anticonvulsant and Analgesic Activity

N-substituted succinimide derivatives have shown promise as anticonvulsant and analgesic agents in preclinical studies.[3][4][5]

| Compound Class | Activity | Experimental Model | Observation | Reference |

| N-substituted succinimides | Analgesic | Hot plate method | Most compounds exhibited good activity. | [4][5] |

| N-substituted succinimides | Anticonvulsant | Picrotoxin-induced seizures (Onset and Duration) | Most compounds exhibited good activity. | [4][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited for related compounds are provided below. These protocols can serve as a foundation for designing studies on N-benzylsuccinamic acid derivatives.

Synthesis of N-Substituted Succinimide Derivatives

A general method for the synthesis of N-substituted succinimides involves the reaction of succinic anhydride with various amines in glacial acetic acid.[3][4]

Procedure:

-

Equimolar amounts of succinic anhydride and the selected aromatic amine are mixed in 15 ml of glacial acetic acid.

-

The mixture is refluxed at 120°C for 4 hours.

-

The hot mixture is poured into cold water.

-

The resulting precipitate is filtered off and recrystallized from an appropriate solvent to yield the N-substituted succinimide derivative.

Synthesis of Hydroxamic Acids from N-Substituted Succinimides

A two-step approach can be used to synthesize hydroxamic acids from N-substituted succinimides.[2]

Step 1: Synthesis of N-substituted succinimide:

-

An aromatic amine or carboxylic acid hydrazide is reacted with succinic anhydride.

Step 2: Imide ring opening:

-

The synthesized N-substituted succinimide undergoes a ring-opening reaction with hydroxylamine to form the corresponding hydroxamic acid.

In Vivo Analgesic Activity Assay (Hot Plate Method)

This method is used to evaluate the central analgesic activity of compounds.[4]

Procedure:

-

Animals (e.g., mice) are individually placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

The reaction time is recorded when the animal licks its forepaws or jumps.

-

A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

The test compound is administered (e.g., intraperitoneally), and the reaction time is measured at specified intervals (e.g., 30, 60, 90, and 120 minutes) after administration.

-

An increase in reaction time compared to a control group indicates analgesic activity.

In Vivo Anticonvulsant Activity Assay (Picrotoxin-Induced Seizures)

This model is used to screen for compounds with potential efficacy against convulsions.[4]

Procedure:

-

Animals (e.g., mice) are divided into control and test groups.

-

The test compounds are administered to the test groups.

-

After a set period (e.g., 30 minutes), all animals are injected with a convulsant agent (e.g., picrotoxin).

-

The onset of seizures, duration of seizures, and number of seizures are recorded for each animal.

-

A delay in the onset of seizures or a reduction in the duration and number of seizures in the test groups compared to the control group indicates anticonvulsant activity.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for N-benzylsuccinamic acid derivatives have not been elucidated, inferences can be drawn from the activities of related compounds.

-

Enzyme Inhibition: As inhibitors of enzymes like DPP-IV, these compounds would directly interact with the active site of the enzyme, blocking its catalytic activity. The benzyl group could potentially form hydrophobic interactions within the enzyme's binding pocket, enhancing affinity and potency.

-

Modulation of Neuronal Excitability: The anticonvulsant activity of related succinimides suggests a potential mechanism involving the modulation of ion channels in the central nervous system, leading to a reduction in neuronal hyperexcitability.

Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and initial biological screening of N-benzylsuccinamic acid derivatives, based on the methodologies for related compounds.

Caption: General workflow for synthesis and screening of N-benzylsuccinamic acid derivatives.

Conclusion

While direct evidence for the therapeutic effects of N-benzylsuccinamic acid derivatives is currently limited in the scientific literature, the known biological activities of structurally similar succinimide and succinamic acid derivatives provide a strong rationale for their investigation. Potential therapeutic applications in enzyme inhibition (e.g., for diabetes or cancer) and as anticonvulsant and analgesic agents warrant further exploration. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for future research to elucidate the specific pharmacological profile of this promising class of compounds. Further synthesis and comprehensive biological evaluation are necessary to determine their true therapeutic potential.

References

- 1. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. wjpps.com [wjpps.com]

Spectroscopic and Synthetic Profile of 4-(Benzylamino)-4-oxobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR) and a detailed synthetic protocol for 4-(Benzylamino)-4-oxobutanoic acid. The information herein is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, also known as N-benzylsuccinamic acid.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.37 | t | 1H | NH (exchanges with D₂O) |

| 7.42 - 7.18 | m | 5H | Aromatic (C₆H₅) |

| 4.26 | d | 2H | C₆H₅CH ₂ |

| 2.44 - 2.38 | m | 4H | CH ₂CH ₂COOH |

Solvent: DMSO-d₆

¹³C NMR Data (Predicted)

No experimental ¹³C NMR data for this compound was readily available in the reviewed literature. The following are predicted chemical shifts based on typical values for the functional groups present in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 174 - 172 | C OOH (Carboxylic Acid Carbonyl) |

| 171 - 169 | C ONH (Amide Carbonyl) |

| 139 - 138 | Aromatic (Quaternary) |

| 129 - 127 | Aromatic (CH) |

| 43 - 41 | C₆H₅C H₂ |

| 32 - 29 | C H₂COOH |

| 31 - 28 | C H₂CONH |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Absorption |

| 3299 | N-H Stretch (Amide) |

| 2918 | C-H Stretch (Aliphatic) |

| 1693 | C=O Stretch (Carboxylic Acid) |

| 1640 | C=O Stretch (Amide I) |

| 1546 | N-H Bend (Amide II) |

| 1231 | C-O Stretch (Carboxylic Acid) |

| 734, 660 | C-H Bending (Aromatic) |

Sample Preparation: KBr pellet

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis of the title compound via the reaction of succinic anhydride with benzylamine.

Materials:

-

Succinic anhydride

-

Benzylamine

-

Anhydrous Toluene

Procedure:

-

A solution of succinic anhydride (0.19 g, 1.87 mmol) in anhydrous toluene (14 mL) is prepared in a reaction vessel.

-

The solution is cooled to 0°C using an ice bath.

-

A solution of benzylamine (0.20 g, 1.87 mmol) in anhydrous toluene (6 mL) is added dropwise to the cooled succinic anhydride solution.

-

The reaction mixture is stirred at 0°C for 1 hour.

-

The resulting solid precipitate is collected by filtration.

-

The collected solid is washed with cold toluene and then dried to yield the crude product of this compound (0.37 g, 94% yield). The product can be used in subsequent steps without further purification.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz. Samples are prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthesis of this compound.

The Genesis of a Moiety: A Technical Guide to the Discovery and History of 4-(Benzylamino)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzylamino)-4-oxobutanoic acid, also known as N-benzylsuccinamic acid, is a dicarboxylic acid monoamide that has garnered interest as a versatile building block in organic synthesis and for its potential applications in medicinal chemistry. While the specific historical moment of its initial discovery is not prominently documented as a singular breakthrough, its existence is a logical consequence of the rich history of succinic acid and the development of fundamental organic reactions. This technical guide delves into the historical context of its parent compounds, details the straightforward and efficient synthesis of this compound, and presents its key physicochemical properties.

Historical Context: The Legacy of Succinic Acid and its Derivatives

The story of this compound begins with its progenitor, succinic acid. First isolated in 1546 from the distillation of amber, succinic acid laid the foundation for a vast family of chemical derivatives. The study of amides and dicarboxylic acids, central to the advancement of organic chemistry, naturally led to the exploration of succinamic acids—molecules featuring both a carboxylic acid and an amide functional group.

The synthesis of N-substituted succinamic acids, including the benzyl derivative, is a classic example of nucleophilic acyl substitution, a cornerstone of organic chemistry. The reaction of an amine with a cyclic anhydride is a high-yield and predictable transformation, suggesting that this compound was likely first synthesized as a straightforward application of this well-established chemical principle rather than a serendipitous discovery. While a definitive "discovery paper" remains elusive in the historical record, the compound's existence is a testament to the systematic exploration of chemical space by organic chemists throughout the 20th century.

Physicochemical and Structural Data

The fundamental properties of this compound are crucial for its application in further synthetic endeavors. The following table summarizes its key quantitative data.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| CAS Number | 64984-60-7 |

| Melting Point | 127-130 °C |

| Appearance | White solid |

| Solubility | Soluble in toluene (at reaction temperature) |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of succinic anhydride with benzylamine. The following protocol provides a detailed methodology for this preparation.[1]

Materials:

-

Succinic anhydride (C₄H₄O₃)

-

Benzylamine (C₇H₉N)

-

Anhydrous Toluene (C₇H₈)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a solution of succinic anhydride (0.19 g, 1.87 mmol) in 14 mL of anhydrous toluene.

-

Prepare a solution of benzylamine (0.20 g, 1.87 mmol) in 6 mL of anhydrous toluene.

-

-

Reaction:

-

Cool the succinic anhydride solution to 0 °C using an ice bath.

-

Slowly add the benzylamine solution to the cooled succinic anhydride solution while stirring continuously.

-

Maintain the reaction mixture at 0 °C and continue stirring for 1 hour. A solid precipitate will form during this time.

-

-

Isolation and Purification:

-

Filter the solid product from the reaction mixture.

-

Wash the collected solid with cold toluene to remove any unreacted starting materials.

-

Dry the purified product in an oven.

-

Expected Yield: Approximately 0.37 g (94%) of crude this compound is obtained. The product can often be used in subsequent steps without further purification.[1]

Characterization Data:

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3299, 2918, 1693, 1640, 1546, 1231, 734, 660.[1]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ): 8.37 (t, J = 6.0 Hz, 1H, NH), 7.42-7.18 (m, 5H, aromatic), 4.26 (d, J = 6.0 Hz, 2H, C₆H₅CH₂), 2.44-2.38 (m, 4H, CH₂CH₂COOH).[1]

Synthesis Workflow

The synthesis of this compound follows a logical and efficient workflow, as depicted in the diagram below.

Caption: Synthesis workflow for this compound.

Potential Applications and Future Directions

While this compound itself has not been the subject of extensive biological investigation, its structural motifs are present in molecules with interesting pharmacological properties. For instance, derivatives of the related α-benzylsuccinic acid have been explored for their hypoglycemic activity. Furthermore, other succinamic acid derivatives are being studied as potential insulinotropic agents. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the presence of both a carboxylic acid and an amide group provide two reactive handles for further chemical modification, opening avenues for the creation of diverse chemical libraries for drug discovery screening.

Conclusion

The history of this compound is intrinsically linked to the foundational principles of organic chemistry. Its synthesis is a testament to the power of logical and predictable chemical reactions. While not a compound of landmark discovery, its utility as a synthetic intermediate and the potential for its derivatives to exhibit biological activity make it a molecule of continued interest for researchers in the chemical and pharmaceutical sciences. This guide provides the necessary technical information for its synthesis, characterization, and a contextual understanding of its place within the broader landscape of organic chemistry.

References

An In-depth Technical Guide to 4-(Benzylamino)-4-oxobutanoic Acid Derivatives and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-(benzylamino)-4-oxobutanoic acid, also known as N-benzylsuccinamic acid, represent a versatile class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of these derivatives. Drawing from available scientific literature, this document details their potential as anticancer, anti-inflammatory, and enzyme inhibitory agents. Particular emphasis is placed on summarizing quantitative biological data, outlining detailed experimental protocols, and visualizing key chemical and biological processes to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The this compound scaffold is a synthetically accessible and modifiable structure, making it an attractive starting point for the development of novel therapeutic agents. The core structure consists of a succinic acid moiety linked to a benzylamine via an amide bond. This arrangement provides opportunities for structural modifications at the carboxylic acid terminus, the benzyl ring, and the amide nitrogen, allowing for the fine-tuning of physicochemical properties and biological activity. Research into structurally related succinamic acid and butanoic acid derivatives has revealed a diverse range of pharmacological effects, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This guide focuses specifically on derivatives of the this compound core, summarizing the current state of knowledge and providing a roadmap for future investigation.

Synthesis of this compound and Its Derivatives

The fundamental synthesis of this compound is a straightforward and high-yielding reaction. The primary route involves the ring-opening of succinic anhydride with benzylamine.

General Synthesis Protocol

A solution of benzylamine in an anhydrous solvent, such as toluene, is added to a solution of succinic anhydride in the same solvent, typically at a reduced temperature (e.g., 0 °C). The reaction mixture is stirred for a period of time, leading to the formation of the desired product as a solid precipitate, which can then be isolated by filtration.

Example Protocol for this compound: To a solution of succinic anhydride (1 equivalent) in anhydrous toluene, a solution of benzylamine (1 equivalent) in anhydrous toluene is added dropwise at 0°C. The reaction mixture is stirred at this temperature for 1 hour. The resulting solid is collected by filtration, washed with cold toluene, and dried to yield this compound.

Synthesis of Derivatives

The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives. Modifications can be introduced by:

-

Substitution on the Benzyl Ring: Utilizing substituted benzylamines in the initial reaction with succinic anhydride allows for the exploration of electronic and steric effects on biological activity.

-

Modification of the Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or other functional groups to alter polarity, solubility, and interaction with biological targets.

-

N-Alkylation/Arylation: While less common for this specific parent compound, modification at the amide nitrogen can be explored in related succinimide-derived structures.

The synthesis of these derivatives generally follows the same fundamental principle of reacting a substituted benzylamine with succinic anhydride or a derivative thereof.

Biological Activities and Therapeutic Potential

While comprehensive studies on a wide range of this compound derivatives are still emerging, existing research on structurally similar compounds suggests several promising avenues for their therapeutic application.

Anticancer Activity

Derivatives of 4-oxobutanoic acid have shown potential as anticancer agents. For instance, chalcone-containing amide derivatives have been investigated for their ability to induce apoptosis in cancer cells[1]. The structural similarity of N-benzylsuccinamic acids to known histone deacetylase (HDAC) inhibitors, such as suberoylanilide hydroxamic acid (SAHA), suggests that these compounds could be explored as potential HDAC inhibitors for cancer therapy. HDAC inhibitors are a class of anticancer agents that interfere with the function of histone deacetylases, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.

Anti-inflammatory and Immunomodulatory Activity

Patents have been filed for the use of 4-oxobutanoic acid derivatives in the treatment of immunological disorders[2]. This suggests that these compounds may possess anti-inflammatory or immunomodulatory properties. Further research is warranted to explore the potential of this compound derivatives in treating inflammatory conditions.

Enzyme Inhibition

The N-benzylamide moiety is a common feature in various enzyme inhibitors. For example, derivatives of N-benzyl piperidine have been designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), showing potential for the treatment of Alzheimer's disease[3]. This suggests that this compound derivatives could be screened against a variety of enzymes to identify novel inhibitors.

Hypoglycemic Activity

Structurally related alpha-benzylsuccinic acid derivatives have been synthesized and shown to possess good hypoglycemic activity in preliminary pharmacological tests[4]. This indicates that the broader class of benzyl-substituted succinic acid derivatives may have potential in the management of diabetes.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative biological data specifically for a series of this compound derivatives. The following table includes data for structurally related compounds to provide a basis for comparison and to guide future studies.

| Compound Class | Target/Assay | IC50/Activity | Reference |

| alpha-Benzylsuccinic acid derivatives | Hypoglycemic activity | Compound 6e showed similar potency to nateglinide | [4] |

| N-Benzyl piperidine derivatives | HDAC Inhibition | d5 : IC50 = 0.17 µM | [3] |

| N-Benzyl piperidine derivatives | AChE Inhibition | d10 : IC50 = 3.22 µM | [3] |

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed methodologies for key experiments that can be used to evaluate the biological activities of this compound derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HDAC enzymes.

Protocol:

-

Reagents: A commercially available HDAC fluorometric assay kit is typically used, which includes a fluorogenic HDAC substrate, a developing solution, and a reference HDAC inhibitor (e.g., Trichostatin A).

-

Reaction Setup: The assay is performed in a 96-well plate. Each well contains the HDAC enzyme, the assay buffer, and the test compound at various concentrations.

-

Substrate Addition: The fluorogenic HDAC substrate is added to initiate the reaction. The plate is then incubated at 37°C for a specified time.

-

Development: The developing solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of HDAC inhibition is calculated relative to a control without any inhibitor, and the IC50 value is determined.

Visualizations

Synthesis Workflow

The general workflow for the synthesis and initial biological screening of this compound derivatives can be visualized as follows:

Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.

Potential Mechanism of Action as HDAC Inhibitors

The proposed mechanism of action for this compound derivatives as HDAC inhibitors involves the binding of the molecule to the active site of the enzyme.

Caption: A proposed binding model of a this compound derivative in the active site of a histone deacetylase (HDAC) enzyme.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their straightforward synthesis and the numerous possibilities for structural modification make them an ideal scaffold for medicinal chemistry campaigns. While current research provides a strong rationale for exploring their anticancer, anti-inflammatory, and enzyme inhibitory activities, further systematic studies are required.

Future research should focus on:

-

Library Synthesis: The synthesis and characterization of a diverse library of this compound derivatives with various substitutions on the benzyl ring and modifications of the carboxylic acid group.

-

Broad Biological Screening: Comprehensive screening of this library against a wide range of biological targets, including various cancer cell lines, inflammatory markers, and a panel of relevant enzymes.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Development of QSAR models to understand the relationship between the chemical structure of the derivatives and their biological activity, which will guide the design of more potent and selective compounds.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities of the most promising lead compounds, including the identification of specific signaling pathways.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the discovery of novel and effective treatments for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2009071161A1 - Use of 4-oxobutanoic acid derivatives in the treatment of pathologies associated with immunological disorders - Google Patents [patents.google.com]

- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Design, synthesis and hypoglycemic activity of alpha-benzylsuccinic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Proposed Theoretical and Computational Investigation of 4-(Benzylamino)-4-oxobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzylamino)-4-oxobutanoic acid, a derivative of succinic acid, represents a scaffold of interest in medicinal chemistry due to the therapeutic potential of related 4-oxobutanoic acid derivatives. While synthetic routes for this compound are established, a comprehensive theoretical and computational characterization is currently lacking in the scientific literature. This technical guide outlines a proposed in-depth study of this compound, providing a framework for investigating its structural, electronic, and potential bio-interactive properties through modern computational techniques. The methodologies detailed herein are based on established protocols for analogous compounds and are intended to serve as a roadmap for future research.

Introduction

4-Oxobutanoic acid and its derivatives are a class of compounds with significant biological relevance, playing roles in neurotransmitter metabolism and serving as versatile scaffolds for therapeutic agent development. The introduction of a benzylamino group to the butanoic acid core, forming this compound (also known as N-benzylsuccinamic acid), creates a molecule with potential for diverse chemical interactions. Understanding the three-dimensional structure, electronic landscape, and potential binding modes of this molecule is crucial for unlocking its therapeutic possibilities.

This guide proposes a systematic computational investigation using Density Functional Theory (DFT) and molecular docking to elucidate these properties. The following sections will detail the known experimental data, propose a comprehensive computational workflow, and provide a hypothetical framework for assessing its interaction with a relevant biological target.

Physicochemical and Computed Properties

A summary of the known identifiers and basic computed properties for this compound is presented below. This data serves as a baseline for the proposed in-depth computational analysis.

| Property | Value | Reference |

| Identifiers | ||

| CAS Number | 64984-60-7 | |

| Molecular Formula | C11H13NO3 | |

| Molecular Weight | 207.23 g/mol | |

| IUPAC Name | This compound | |

| Computed Properties | ||

| XLogP3-AA | 1.1 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 5 | |

| Topological Polar Surface Area | 66.4 Ų |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound has been reported via the reaction of succinic anhydride with benzylamine.

Materials:

-

Succinic anhydride

-

Benzylamine

-

Anhydrous Toluene

Procedure:

-

A solution of succinic anhydride (1.87 mmol) in anhydrous toluene (14 mL) is prepared.

-

The solution is cooled to 0°C.

-

A solution of benzylamine (1.87 mmol) in anhydrous toluene (6 mL) is added to the cooled succinic anhydride solution.

-

The reaction mixture is stirred at 0°C for 1 hour.

-

The resulting solid precipitate is collected by filtration, washed with cold toluene, and dried.

Characterization Data:

-

Melting Point: 127-130 °C

-

IR (KBr, cm⁻¹): 3299, 2918, 1693, 1640, 1546, 1231, 734, 660

-

¹H NMR (DMSO-d₆, δ): 8.37 (t, 1H), 7.42-7.18 (m, 5H), 4.26 (d, 2H), 2.44-2.38 (m, 4H)

Proposed Computational Methodology

To fully characterize the properties of this compound, a multi-faceted computational approach is proposed. This workflow is designed to provide a comprehensive understanding of the molecule's geometry, electronic structure, and potential for biological interaction.

Density Functional Theory (DFT) Calculations

DFT calculations are proposed to determine the electronic structure and properties of the title compound.

Protocol:

-

Geometry Optimization: The initial structure of this compound will be optimized using the B3LYP functional with the 6-311++G(d,p) basis set in the gas phase. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical vibrational spectra (IR and Raman).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to investigate charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the electrophilic and nucleophilic sites of the molecule, providing insights into its reactivity and intermolecular interaction patterns.

Molecular Docking Studies

Given that derivatives of anthranilic acid (which share some structural similarities) have been investigated as cyclooxygenase (COX) inhibitors, a molecular docking study against a relevant protein target such as COX-2 is proposed. This will help predict the binding affinity and interaction patterns of this compound.

Protocol:

-

Ligand Preparation: The DFT-optimized structure of this compound will be used as the starting ligand conformation.

-

Protein Target Preparation: The crystal structure of the target protein (e.g., human COX-2, PDB ID: 5KIR) will be obtained from the Protein Data Bank. Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.

-

Docking Simulation: Molecular docking will be performed using software such as AutoDock. The active site will be defined based on the co-crystallized inhibitor in the original PDB file. A search algorithm (e.g., Lamarckian Genetic Algorithm) will be used to explore possible binding conformations.

-

Analysis: The resulting docking poses will be analyzed based on their predicted binding energy (kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.

Hypothetical Data and Visualization

The following tables present a hypothetical summary of the kind of quantitative data that would be generated from the proposed computational studies.

Table 5.1: Predicted Structural and Electronic Parameters (Hypothetical)

| Parameter | Predicted Value (Hypothetical) | Description |

| Optimized Geometry | ||

| C=O (amide) Bond Length | ~1.24 Å | Key bond length in the amide functional group. |

| N-H Bond Length | ~1.01 Å | Amide N-H bond length. |

| C-N-C Bond Angle | ~122° | Angle around the amide nitrogen. |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability. |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity. |

Table 5.2: Predicted Molecular Docking Results against COX-2 (Hypothetical)

| Parameter | Predicted Value (Hypothetical) | Description |

| Binding Energy | -7.8 kcal/mol | Predicted affinity for the COX-2 active site. |

| Key Interactions | ||

| Hydrogen Bonds | Arg120, Tyr355 | Key hydrogen bond interactions stabilizing the complex. |

| Hydrophobic Contacts | Val523, Leu352 | van der Waals interactions with nonpolar residues. |

Hypothetical Signaling Pathway Interaction

Derivatives of 4-oxobutanoic acid have been noted for their potential anticancer activities, which can involve pathways like PI3K/Akt/mTOR. A diagram illustrating a hypothetical mechanism by which our title compound could modulate such a pathway is presented below.

Conclusion

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By employing a combination of DFT calculations and molecular docking, researchers can generate valuable data on the molecule's structural, electronic, and potential bio-interactive properties. The proposed protocols and hypothetical data serve as a starting point for future studies aimed at exploring the therapeutic potential of this and related compounds. The insights gained from such studies would be invaluable for guiding the rational design of new drug candidates in various therapeutic areas, including oncology and inflammatory diseases.

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-(Benzylamino)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two key heterocyclic compounds, N-benzylsuccinimide (a pyrrolidine-2,5-dione) and 4-(benzylamino)-6-oxo-1,4,5,6-tetrahydropyridazine, using 4-(benzylamino)-4-oxobutanoic acid as the starting material. The methodologies are based on established chemical transformations of structurally related amic acids and dicarbonyl compounds.

Synthesis of 1-Benzylpyrrolidine-2,5-dione (N-Benzylsuccinimide)

The intramolecular cyclization of this compound provides a direct route to N-benzylsuccinimide, a valuable building block in medicinal chemistry. This transformation is typically achieved through dehydration, which can be induced thermally or by using a dehydrating agent such as acetic anhydride.

Data Presentation

| Parameter | Method A: Thermal Cyclization | Method B: Acetic Anhydride |

| Product | 1-Benzylpyrrolidine-2,5-dione | 1-Benzylpyrrolidine-2,5-dione |

| Reagents | This compound | This compound, Acetic Anhydride |

| Solvent | None (neat) or high-boiling solvent | Acetic Anhydride (reagent and solvent) |

| Temperature | 120-150 °C | 100-120 °C |

| Reaction Time | 1-3 hours | 30-60 minutes |

| Typical Yield | 75-85% | 80-95% |

| Purification | Recrystallization | Recrystallization |

Experimental Protocols

Method A: Thermal Cyclization

-

Place 1.0 g (4.83 mmol) of this compound into a round-bottom flask equipped with a short-path distillation apparatus.

-

Heat the flask in an oil bath to 150 °C.

-

Water will begin to distill off as the cyclization proceeds.

-

Maintain the temperature for 2 hours, or until no more water is collected.

-

Allow the reaction mixture to cool to room temperature, which should result in the solidification of the crude product.

-

Purify the crude N-benzylsuccinimide by recrystallization from ethanol or an ethanol/water mixture to afford colorless crystals.

Method B: Cyclization using Acetic Anhydride

-

In a round-bottom flask equipped with a reflux condenser, suspend 1.0 g (4.83 mmol) of this compound in 5 mL of acetic anhydride.

-

Heat the mixture to 110 °C with stirring for 45 minutes. The solid will dissolve as the reaction progresses.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled solution into 50 mL of ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to yield pure N-benzylsuccinimide.[1][2][3][4][5][6]

Reaction Pathway

References

Application Notes and Protocols: 4-(Benzylamino)-4-oxobutanoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzylamino)-4-oxobutanoic acid, also known as N-benzylsuccinamic acid, is a versatile scaffold in medicinal chemistry. Its structure, featuring a carboxylic acid, an amide, and a benzyl group, provides a valuable backbone for the synthesis of a diverse range of bioactive molecules. This document outlines key applications of this compound, focusing on its use in the development of STAT6 inhibitors and anti-diabetic agents. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and drug discovery efforts.

I. Synthesis of this compound

The straightforward synthesis of this compound makes it a readily accessible starting material for medicinal chemistry campaigns. The most common method involves the reaction of benzylamine with succinic anhydride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzylamine

-

Succinic anhydride

-

Anhydrous toluene

-

Cold toluene (for washing)

Procedure:

-

Dissolve succinic anhydride (1.87 mmol) in anhydrous toluene (14 mL) in a suitable reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of benzylamine (1.87 mmol) in anhydrous toluene (6 mL) to the cooled succinic anhydride solution while stirring.

-

Continue stirring the reaction mixture at 0°C for 1 hour.

-

After 1 hour, a solid precipitate will form. Filter the solid product from the reaction mixture.

-

Wash the collected solid with cold toluene to remove any unreacted starting materials.

-

Dry the purified solid to obtain this compound.

This protocol typically yields the product in high purity and can be used for subsequent derivatization without further purification.

II. Application in the Development of STAT6 Inhibitors

The this compound scaffold has been successfully utilized in the development of potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6). STAT6 is a key transcription factor in the IL-4/IL-13 signaling pathway, which plays a critical role in allergic and inflammatory responses. Inhibition of STAT6 is a promising therapeutic strategy for diseases such as asthma and atopic dermatitis.

Lead Compounds and Biological Activity

A series of 4-benzylaminopyrimidine-5-carboxamide derivatives have been identified as highly potent STAT6 inhibitors.[1][2][3][4][5][6] These compounds demonstrate inhibition of STAT6 phosphorylation and subsequent downstream signaling.

| Compound ID | Structure | Target | IC50 (nM) | Cell-Based Assay | IC50 (nM) | Reference |

| YM-341619 (AS1617612) | 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide | STAT6 Inhibition | 0.70 | Inhibition of Th2 differentiation | 0.28 | [1][2][3][5][6] |

| AS1517499 | 4-(benzylamino)-2-[[2-(3-chloro-4-hydroxyphenyl)ethyl]amino]pyrimidine-5-carboxamide | STAT6 Phosphorylation Inhibition | 21 | Inhibition of IL-4-induced Th2 differentiation | 2.3 | [4] |

Experimental Protocol: STAT6 Inhibition Assay (Western Blot)

This protocol describes the evaluation of STAT6 phosphorylation in a cellular context.[7][8][9]

Materials:

-

Cell line expressing STAT6 (e.g., BEAS-2B bronchial epithelial cells)

-

IL-4 (recombinant human)

-

Test compounds (e.g., YM-341619)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-STAT6 (pSTAT6), anti-total STAT6

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with test compounds at various concentrations for a specified time, followed by stimulation with IL-4 to induce STAT6 phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pSTAT6 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

-